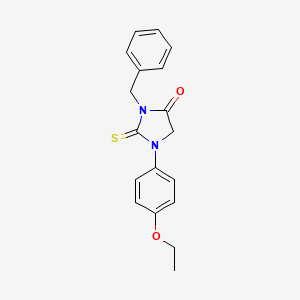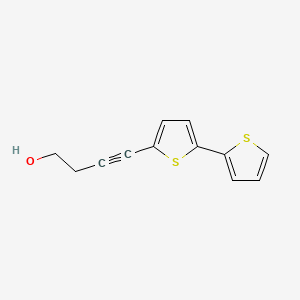
3-Benzyl-1-(4-ethoxyphenyl)-2-thioxoimidazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Benzyl-1-(4-ethoxyphenyl)-2-thioxoimidazolidin-4-one is a heterocyclic compound that belongs to the class of imidazolidinones This compound is characterized by the presence of a benzyl group, an ethoxyphenyl group, and a thioxo group attached to the imidazolidinone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-1-(4-ethoxyphenyl)-2-thioxoimidazolidin-4-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 4-ethoxybenzaldehyde with benzylamine to form an intermediate Schiff base, which is then cyclized with thiourea to yield the target compound. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and under reflux conditions to facilitate the formation of the imidazolidinone ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound from reaction mixtures.
化学反应分析
Types of Reactions
3-Benzyl-1-(4-ethoxyphenyl)-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazolidinone ring can be reduced to form corresponding amines.
Substitution: The benzyl and ethoxyphenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
作用机制
The mechanism of action of 3-Benzyl-1-(4-ethoxyphenyl)-2-thioxoimidazolidin-4-one is not fully understood, but it is believed to interact with specific molecular targets and pathways. The thioxo group may play a crucial role in its biological activity by forming reactive intermediates that can interact with cellular components. Additionally, the imidazolidinone ring may facilitate binding to specific enzymes or receptors, modulating their activity and leading to the observed effects.
相似化合物的比较
Similar Compounds
- 3-Benzyl-1-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one
- 3-Benzyl-1-(4-chlorophenyl)-2-thioxoimidazolidin-4-one
- 3-Benzyl-1-(4-fluorophenyl)-2-thioxoimidazolidin-4-one
Uniqueness
3-Benzyl-1-(4-ethoxyphenyl)-2-thioxoimidazolidin-4-one is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance the compound’s solubility and facilitate interactions with specific molecular targets, distinguishing it from other similar compounds.
生物活性
3-Benzyl-1-(4-ethoxyphenyl)-2-thioxoimidazolidin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈N₂O₂S, with a molecular weight of approximately 314.41 g/mol. The compound features a thioxo group and an imidazolidinone structure, which contribute to its unique chemical reactivity and biological activity. The presence of the ethoxy substitution on the phenyl ring enhances its interaction with biological targets, potentially increasing its efficacy compared to similar compounds.
Synthesis
The synthesis of this compound typically involves the condensation of an amino acid derivative with phenyl isothiocyanate, followed by cyclization to form the desired imidazolidinone structure. This synthetic pathway allows for the introduction of various substituents, which can modulate the biological activity of the resulting derivatives .
Antitumor Activity
Research indicates that this compound exhibits notable antitumor properties. It has shown effectiveness against various cancer cell lines, including breast cancer cells. The compound's mechanism involves interaction with cellular pathways that regulate cell proliferation and apoptosis.
Anticonvulsant and Antiarrhythmic Properties
In addition to its antitumor effects, compounds within the same class have demonstrated anticonvulsant and antiarrhythmic properties. These effects suggest a broader pharmacological profile that may be beneficial in treating neurological disorders.
Antimicrobial Activity
Preliminary studies have also explored the antimicrobial properties of this compound. It has been investigated for its potential efficacy against various bacterial strains, indicating that it may serve as a lead compound in the development of new antimicrobial agents .
The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed that the thioxo group plays a crucial role by forming reactive intermediates that interact with nucleophilic sites on proteins or enzymes. Additionally, the imidazolidinone ring may facilitate binding to specific receptors or ion channels, modulating their activity and leading to observed therapeutic effects .
Case Studies and Research Findings
Several studies have reported on the biological activities of this compound:
属性
IUPAC Name |
3-benzyl-1-(4-ethoxyphenyl)-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-2-22-16-10-8-15(9-11-16)19-13-17(21)20(18(19)23)12-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLAHZVRKIWWQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(=O)N(C2=S)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














